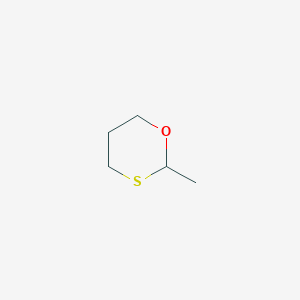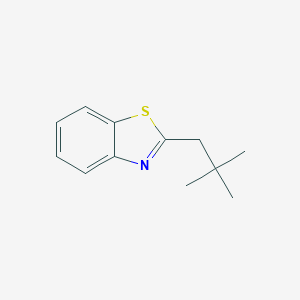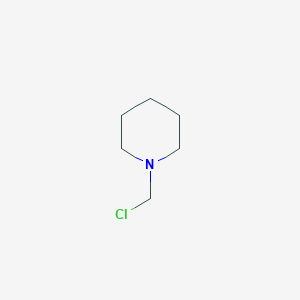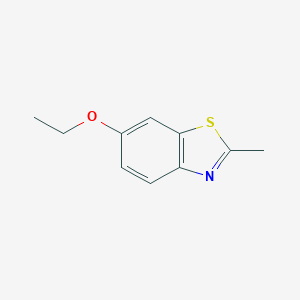
Theasapogenol E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theasapogenol E is a triterpenoid saponin that is found in the seeds of Camellia sinensis, commonly known as the tea plant. This compound has been the focus of numerous scientific studies due to its potential therapeutic properties. This compound has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
1. Biological and Pharmacological Properties
Theasapogenol E, a compound found in various plants, has been the subject of scientific research due to its diverse biological properties. A notable study conducted by Yang et al. (2014) revealed that 21-O-Angeloyltheasapogenol E3 (ATS-E3), a derivative of this compound, exhibits anti-inflammatory and antioxidative activities. This compound, isolated from tea tree seeds, was found to diminish macrophage-mediated inflammatory responses, impacting cellular activities like phagocytic uptake, radical generation, and nitric oxide production. These effects were attributed to the suppression of inducible nitric oxide synthase and the nuclear translocation of NF-κB subunits, highlighting the potential of ATS-E3 in therapeutic applications (Yang et al., 2014).
2. Chemical Synthesis and Structure-Activity Relationships
Research into the chemical synthesis of this compound derivatives has provided insights into their potential applications. For instance, Huo et al. (2018) synthesized various Theasapogenol galactosides and studied their structure-activity relationships against Magnaporthe oryzae, a significant rice pathogen. The study highlighted the role of saponin's amphoteric characteristics, like the number of saccharide groups and the distance between bipolar groups, in inhibiting the growth of this pathogen. This work contributes to the understanding of this compound's role in agricultural applications, particularly in plant protection (Huo et al., 2018).
properties
CAS RN |
15399-41-4 |
|---|---|
Molecular Formula |
C30H48O6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
InChI |
InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3 |
InChI Key |
PADNECYMNLPKRN-HAIONMGCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C=O)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |
melting_point |
270-273°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



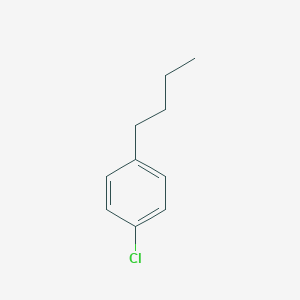

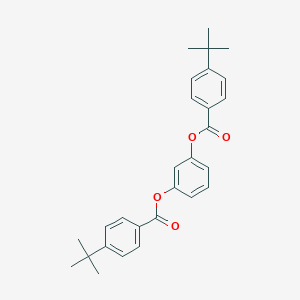
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)
